molecular formula C8H8BrN3 B3274841 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine CAS No. 61552-57-6

3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B3274841
CAS No.: 61552-57-6
M. Wt: 226.07 g/mol
InChI Key: VDKPACBUQZLWPA-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the pyrazolopyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities. As a brominated heteroaromatic compound, it serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, enabling the introduction of the pyrazolopyrimidine core into more complex molecular architectures . Pyrazolo[1,5-a]pyrimidines are known to be purine analogues and have been identified as key structural components in compounds investigated for various bioactivities . Research into similar pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as inhibitors of kinases such as Pim-1 and Flt-3, suggesting its utility in oncology research and drug discovery programs . The presence of the bromine atom at the 3-position and methyl groups at the 5 and 6 positions makes this specific isomer a valuable substrate for further functionalization and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Catalog Number: Y-05490; Molecular Formula: C8H8BrN3; Molecular Weight: 226.07; Purity: 98% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-4-12-8(11-6(5)2)7(9)3-10-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPACBUQZLWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)Br)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240081
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl-
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Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61552-57-6
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61552-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID201240081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine and Analogous Systems

Fundamental Cyclization Routes to Pyrazolo[1,5-A]pyrimidine (B1248293) Ring Systems

The construction of the pyrazolo[1,5-a]pyrimidine core is a cornerstone of its chemistry. The most versatile and widely adopted methods rely on the cyclocondensation of a 1,3-bisnucleophilic pyrazole (B372694) species with a 1,3-biselectrophilic three-carbon unit. mdpi.comnih.gov This strategy allows for diverse substitutions on the final fused-ring system by varying the substituents on either of the starting materials. nih.gov

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophilic Compounds

The primary synthetic route involves the reaction of 3-aminopyrazoles (which exist in tautomeric equilibrium with 5-aminopyrazoles) with various 1,3-biselectrophilic compounds. mdpi.comnih.gov In this reaction, the 3-aminopyrazole (B16455) acts as a dinucleophile. The process typically begins with the nucleophilic attack of the exocyclic amino group on one of the electrophilic centers of the 1,3-dicarbonyl equivalent, followed by an intramolecular cyclization involving the pyrazole ring nitrogen and the second electrophilic center, culminating in a dehydration step to form the aromatic pyrimidine (B1678525) ring. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is the most frequently employed strategy for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This method is valued for its efficiency and the commercial availability of a wide range of starting materials. nih.gov For the specific synthesis of the 5,6-dimethylpyrazolo[1,5-a]pyrimidine (B13799524) core, the required β-dicarbonyl compound is 3-methylpentane-2,4-dione. The reaction proceeds by attacking the 5-aminopyrazole's exocyclic amino group on one of the carbonyl groups, followed by cyclization and dehydration. nih.gov These reactions are typically conducted under acidic or basic conditions and can be accelerated using microwave irradiation. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis from 3-Aminopyrazoles and β-Dicarbonyl Compounds

3-Aminopyrazole Reactant β-Dicarbonyl Reactant Resulting Pyrazolo[1,5-a]pyrimidine Product
3-Amino-4-phenylpyrazole Pentane-2,4-dione 2-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
3-Aminopyrazole 1,3-Cyclohexanedione 5,6,7,8-Tetrahydro-benzo[e]pyrazolo[1,5-a]pyrimidin-5-one

β-Enaminones serve as effective 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.org This approach is often utilized in modern, efficient synthetic protocols, including those that are solvent-free and microwave-assisted. rsc.orgresearchgate.net The reaction mechanism involves an initial Michael addition of the ring nitrogen of the aminopyrazole to the enaminone, or a direct nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by cyclization and elimination of an amine. mdpi.com This method offers high yields and regioselectivity. researchgate.net

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Enaminones

3-Aminopyrazole Reactant β-Enaminone Reactant Resulting Pyrazolo[1,5-a]pyrimidine Product
5-Amino-3-(tert-butyl)pyrazole (E)-4-(Dimethylamino)but-3-en-2-one 2-(tert-Butyl)-7-methylpyrazolo[1,5-a]pyrimidine
5-Aminopyrazole 3-(Dimethylamino)-1-phenylprop-2-en-1-one 7-Phenylpyrazolo[1,5-a]pyrimidine

The use of β-haloenones as the three-carbon electrophilic component is another established route to the pyrazolo[1,5-a]pyrimidine system. nih.gov In this variation, the halogen atom serves as a good leaving group during the final aromatization step of the newly formed pyrimidine ring. The reaction typically proceeds under conditions that facilitate nucleophilic substitution and subsequent cyclization.

β-Ketonitriles are also valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to products with an amino group at the 7-position. mdpi.comnih.gov The reaction between a 3-aminopyrazole and a β-ketonitrile involves the nucleophilic attack of the amino group on the ketone, followed by intramolecular cyclization via attack of a pyrazole nitrogen onto the nitrile group. chim.it This pathway is particularly useful for creating highly functionalized pyrazolo[1,5-a]pyrimidines that can be further modified. nih.gov

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Ketonitriles

3-Aminopyrazole Reactant β-Ketonitrile Reactant Resulting Pyrazolo[1,5-a]pyrimidine Product
5-Amino-1H-pyrazole 3-Oxo-3-phenylpropanenitrile 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine
5-Amino-3-methyl-1H-pyrazole 3-Oxobutanenitrile 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Strategies for the Introduction of Bromine at Position 3 of the Pyrazolo[1,5-A]pyrimidine Scaffold

Once the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core is synthesized, the introduction of a bromine atom at the 3-position is typically achieved through electrophilic halogenation. The pyrazole moiety of the fused system is electron-rich and susceptible to electrophilic attack, with the C-3 position being particularly reactive.

One common and direct method is the reaction of the pyrazolo[1,5-a]pyrimidine with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or 1,2-dichloroethane. rsc.orgchemicalbook.com Alternatively, elemental bromine in glacial acetic acid can be used. chemicalbook.com These reactions generally proceed under mild conditions and provide the desired 3-bromo derivative in good yields.

A more contemporary and efficient approach involves a one-pot, tandem cyclization and oxidative halogenation process. nih.govnih.gov In this strategy, the aminopyrazole and the 1,3-biselectrophile are first reacted to form the pyrazolo[1,5-a]pyrimidine in situ. Without isolation, a bromide source, such as sodium bromide (NaBr), and an oxidant, like potassium persulfate (K₂S₂O₈), are added to the reaction mixture. nih.govnih.gov This promotes the in-situ generation of an electrophilic bromine species that regioselectively brominates the heterocycle at the 3-position. nih.gov This method is lauded for its operational simplicity, use of readily available reagents, and high efficiency. nih.gov

Table 4: Methods for 3-Bromination of the Pyrazolo[1,5-a]pyrimidine Scaffold

Method Brominating Agent/Reagents Typical Conditions
Direct Electrophilic Bromination N-Bromosuccinimide (NBS) N,N-dimethylformamide (DMF), 20 °C
Direct Electrophilic Bromination Bromine (Br₂) Glacial acetic acid, room temperature

Direct Bromination Reactions

Direct bromination is a common and effective method for introducing a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system. This electrophilic substitution reaction is highly regioselective for the C3 position of the pyrazole moiety due to the electronic properties of the fused ring system. nih.govnih.gov

Reagents and Conditions for Regioselective 3-Bromination (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of pyrazolo[1,5-a]pyrimidines at the 3-position. chemicalbook.com The reaction is typically carried out in a suitable organic solvent, such as N,N-dimethylformamide (DMF), at room temperature. The use of NBS provides a mild and efficient method for the synthesis of 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) derivatives. chemicalbook.com For instance, the treatment of a 5-chloropyrazolo[1,5-a]pyrimidine (B32228) with NBS in DMF at 20°C for one hour resulted in a high yield of the corresponding 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. chemicalbook.com

In addition to NBS, elemental bromine (Br₂) in glacial acetic acid can also be employed for the direct bromination of the pyrazolo[1,5-a]pyrimidine core. fishersci.ca This method, however, may require careful control of stoichiometry and reaction conditions to avoid over-bromination.

ReagentSolvent(s)TemperatureReaction TimeYield
N-BromosuccinimideN,N-dimethylformamide20°C1 hour94%
BromineGlacial Acetic AcidRoom Temp.1 hour49-82%

Tandem Cyclization/Oxidative Halogenation Approaches

A highly efficient one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a tandem reaction sequence that combines the construction of the heterocyclic core with subsequent halogenation. This approach is advantageous as it reduces the number of synthetic steps and purification procedures.

K₂S₂O₈-Promoted Methods with Halide Sources

Potassium persulfate (K₂S₂O₈) has been effectively utilized as an oxidant to promote the tandem cyclization and oxidative halogenation of aminopyrazoles with 1,3-biselectrophilic reagents in the presence of a halide source. rsc.org This one-pot, three-component reaction typically involves an aminopyrazole, an enaminone or chalcone, and a sodium halide (e.g., NaBr for bromination). rsc.org

The reaction proceeds through an initial cyclocondensation of the aminopyrazole with the 1,3-biselectrophilic compound, promoted by K₂S₂O₈, to form the pyrazolo[1,5-a]pyrimidine intermediate. rsc.org This is followed by an in situ oxidative halogenation at the 3-position, where K₂S₂O₈ oxidizes the sodium halide to generate the active halogenating species. rsc.org This method is characterized by its mild and environmentally friendly reaction conditions, often using water as a solvent, and its tolerance of a wide range of functional groups. rsc.org

Starting MaterialsHalide SourcePromoter/OxidantSolventKey Features
Aminopyrazoles, Enaminones/ChalconesSodium Bromide (NaBr)K₂S₂O₈WaterOne-pot, three-component, environmentally benign

Synthetic Approaches for Dimethyl Substitution at Pyrimidine Ring Positions (e.g., 5,6-Dimethyl)

The substitution pattern on the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is primarily dictated by the structure of the 1,3-biselectrophilic reagent used in the cyclocondensation reaction.

Utilization of Methyl-Substituted Starting Materials

The most straightforward and widely employed method for introducing methyl groups at specific positions on the pyrimidine ring is to use a correspondingly substituted 1,3-dicarbonyl compound as the starting material. The cyclocondensation reaction of a 3-aminopyrazole with a β-diketone is a classic and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov

To achieve the 5,6-dimethyl substitution pattern, 3-methyl-2,4-pentanedione (B1204033) is the logical choice for the β-diketone. In the cyclocondensation reaction with a 3-aminopyrazole, the two carbonyl groups of 3-methyl-2,4-pentanedione react with the amino group and the N1 of the pyrazole to form the pyrimidine ring. The methyl group at the 3-position of the diketone will consequently be located at the 6-position of the resulting pyrazolo[1,5-a]pyrimidine, while one of the acetyl methyl groups will be at the 5-position.

1,3-Dicarbonyl CompoundResulting Substitution Pattern
2,4-Pentanedione (Acetylacetone)5,7-Dimethyl
3-Methyl-2,4-pentanedione5,6-Dimethyl

Post-Cyclization Alkylation Strategies

Currently, there is a lack of specific literature detailing post-cyclization alkylation strategies for the direct introduction of methyl groups at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine ring. The regioselectivity of such alkylation reactions can be challenging to control, and the existing synthetic methodologies heavily favor the use of pre-functionalized starting materials to achieve the desired substitution pattern on the pyrimidine ring.

Modern Innovations in Pyrazolo[1,5-A]pyrimidine Synthesis Relevant to 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine

The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives like this compound, has been significantly advanced by modern techniques that prioritize efficiency, safety, and environmental sustainability. These innovations move away from traditional, often harsh, reaction conditions to more refined and greener methodologies.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

For instance, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles to form functionalized pyrazolo[1,5-a]pyrimidin-7-amines has been successfully achieved under microwave irradiation in the absence of a solvent. nih.gov This approach not only expedites the reaction but also aligns with the principles of green chemistry by minimizing waste. nih.gov Similarly, a palladium-catalyzed, microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidines from β-halovinyl/aryl aldehydes and aminopyrazoles has been reported, showcasing the versatility of this technology. researchgate.net

The key advantages of microwave-assisted protocols in the synthesis of pyrazolo[1,5-a]pyrimidine systems are summarized below:

AdvantageDescriptionSource(s)
Reduced Reaction Time Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov
Higher Yields Improved reaction kinetics and reduced side reactions frequently lead to higher isolated yields of the desired product. nih.gov
Enhanced Purity Cleaner reaction profiles often simplify purification, sometimes eliminating the need for chromatography. rsc.org
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under "neat" conditions, is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. Several synthetic routes to pyrazolo[1,5-a]pyrimidines have been adapted to solvent-free conditions, often in conjunction with microwave irradiation. researchgate.netrsc.org

A notable example is the catalyst- and solvent-free synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles. researchgate.net This reaction proceeds to high yields in just two minutes under microwave irradiation at 180°C. The absence of both a catalyst and a solvent makes this a particularly efficient and environmentally friendly method. researchgate.net Similarly, the condensation of 5-amino-1H-pyrazoles with β-triketones has been successfully performed under solvent-free conditions. researchgate.net

Application of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are emerging as green and recyclable alternatives to traditional volatile organic solvents. These solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.

In the context of pyrazolo[1,5-a]pyrimidine synthesis, DES have been utilized as both the solvent and catalyst. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been achieved using a deep eutectic solvent, offering advantages such as a benign reaction environment, high yields, and a simple work-up procedure. ias.ac.in While direct application to this compound is not extensively documented, the successful use of DES for analogous systems suggests a promising avenue for greener synthesis of this target compound. ias.ac.inresearchgate.net

Transition Metal-Catalyzed Coupling in Synthesis (e.g., Pd-catalyzed C-H activation)

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds. For derivatives like this compound, the bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds. Research has demonstrated an efficient microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various aryl and heteroaryl boronic acids. nih.govrsc.org To prevent a competing debromination reaction, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective. nih.govrsc.org This methodology provides a direct route to C3-arylated pyrazolo[1,5-a]pyrimidines. nih.govrsc.org

The general scheme for this transformation can be represented as follows:

Scheme 1: Suzuki-Miyaura Cross-Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative
A 3-bromo pyrazolo[1,5-a]pyrimidine core is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-substituted product.

This approach is highly relevant for the diversification of the this compound scaffold, allowing for the synthesis of a library of analogues for various applications.

Green Chemistry Aspects in Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for pyrazolo[1,5-a]pyrimidines. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. cu.edu.eg

Several of the modern innovations discussed above contribute to this goal:

Microwave-assisted synthesis reduces energy consumption and often allows for the use of less solvent. nih.gov

Solvent-free reactions eliminate solvent waste, which is a major contributor to the environmental footprint of chemical synthesis. rsc.org

The use of Deep Eutectic Solvents (DES) provides a recyclable and often biodegradable alternative to volatile organic compounds. ias.ac.in

Catalytic reactions , such as palladium-catalyzed cross-coupling, are atom-economical, meaning they incorporate a high proportion of the starting materials into the final product, thus reducing waste. mdpi.com

Chemical Transformations and Reactivity Profiles of 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine (B1248293) Nucleus

The pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic attack, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents present on the bicyclic ring.

Regioselectivity and Reagent Dependence in Substitution

Studies on the parent pyrazolo[1,5-a]pyrimidine have demonstrated that the site of electrophilic substitution is markedly influenced by the choice of reagents. For instance, nitration of the unsubstituted pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. cdnsciencepub.comresearchgate.net Conversely, when nitric acid in acetic anhydride (B1165640) is employed, the substitution occurs at the 6-position, yielding 6-nitropyrazolo[1,5-a]pyrimidine. cdnsciencepub.comresearchgate.net This highlights a remarkable reagent-dependent regioselectivity.

Bromination of the parent system typically yields the 3-bromo and subsequently the 3,6-dibromo species, indicating a preference for initial substitution on the pyrazole (B372694) moiety. cdnsciencepub.comresearchgate.net These findings are supported by molecular orbital calculations which predict that successive electrophilic attacks are most likely to occur at the 3- and 6-positions. cdnsciencepub.comresearchgate.net

Influence of the Bromine Atom on Electrophilic Attack

In the case of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, the existing substituents will govern the position of further electrophilic attack. The bromine atom at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. Within the pyrazolo[1,5-a]pyrimidine ring system, this directing effect is less straightforward than in simple benzene (B151609) rings.

Simultaneously, the methyl groups at the 5- and 6-positions are activating groups that direct electrophiles to their ortho and para positions. The interplay of these electronic effects suggests that the most likely position for a subsequent electrophilic attack would be the C2 position of the pyrazole ring, which is ortho to the bromine at C3. However, the C7 position on the pyrimidine (B1678525) ring is also activated by the C5 and C6 methyl groups. The precise outcome of an electrophilic substitution on this compound would likely be a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a common method for the functionalization of the pyrazolo[1,5-a]pyrimidine ring system, particularly at the pyrimidine moiety.

Reactivity at Pyrimidine Ring Positions (e.g., 5 and 7)

The C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine nucleus are electron-deficient and are thus susceptible to nucleophilic attack, provided a suitable leaving group is present. nih.gov For instance, chloro-substituted pyrazolo[1,5-a]pyrimidines readily undergo nucleophilic displacement with various nucleophiles. The chlorine atom at the C7 position is known to be particularly reactive. nih.gov

In the context of this compound, there is no leaving group at the C7 position. The C5 position is occupied by a methyl group, which is not a viable leaving group under typical SNAr conditions. Therefore, direct nucleophilic aromatic substitution on the pyrimidine ring of this compound is not a feasible reaction pathway.

Functionalization with Various Nucleophiles

While direct SNAr on this compound is unlikely, the introduction of a leaving group at the C5 or C7 position through other synthetic transformations would render the molecule susceptible to functionalization with a wide range of nucleophiles. These can include amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov

Organometallic Reactions and Derivatization

The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation and heteroarylation of the 3-position. nih.govrsc.orgresearchgate.net This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent. The reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner. nih.govrsc.orgresearchgate.net

Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties at the 3-position. This reaction is catalyzed by a combination of palladium and copper complexes and is carried out in the presence of a base. Heck coupling reactions have also been reported for the vinylation of 3-iodopyrazolo[1,5-a]pyrimidines, suggesting that 3-bromo derivatives could also be suitable substrates. researchgate.net Furthermore, the Buchwald-Hartwig amination provides a route for the formation of C-N bonds at the 3-position, enabling the synthesis of 3-amino-pyrazolo[1,5-a]pyrimidine derivatives. nih.govwikipedia.org

Below is a table summarizing various organometallic cross-coupling reactions involving 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) derivatives.

ReactionCoupling PartnerCatalyst SystemProductReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsPdCl2(PPh3)2, XPhosPdG2/XPhos3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidines nih.govrsc.orgresearchgate.net
SonogashiraTerminal AlkynesPd(II) complexes, Cu(I) cocatalyst3-Alkynyl-pyrazolo[1,5-a]pyrimidines organic-chemistry.org
HeckAlkenesPalladium catalysts3-Alkenyl-pyrazolo[1,5-a]pyrimidines researchgate.net
Buchwald-HartwigAminesPalladium catalysts with phosphine (B1218219) ligands3-Amino-pyrazolo[1,5-a]pyrimidines nih.govwikipedia.org

Reactions with Organolithium Reagents (e.g., n-Butyllithium)

The reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761), a close structural analog of the title compound, with n-butyllithium (n-BuLi) has been investigated to explore the generation of carbanionic species for further functionalization. researchgate.net This type of reaction, known as a halogen-metal exchange, is a powerful tool in organic synthesis for creating carbon-nucleophiles from organohalides. The interaction between n-BuLi and the brominated pyrazolo[1,5-a]pyrimidine derivative reveals a complex reactivity profile. Studies indicate the presence of multiple reactive centers within the substrate, leading to the formation of unexpected products alongside the anticipated lithiated species. researchgate.net The outcome of these reactions is highly dependent on conditions and highlights the nuanced reactivity of the pyrazolo[1,5-a]pyrimidine core. researchgate.net

Generation of Carbanions and Subsequent Electrophilic Additions

The primary goal of reacting this compound with an organolithium reagent like n-BuLi is to generate a carbanion at the C3 position via halogen-metal exchange. This highly reactive intermediate, 5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-yl-lithium, can then be trapped with various electrophiles to introduce new substituents at this position.

However, research on the closely related 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has shown that the reaction pathway is not straightforward. The investigation into its reaction with n-BuLi followed by electrophilic addition demonstrated that several reaction centers exist in the molecule. researchgate.net This complexity results in the formation of unexpected products, suggesting that pathways other than simple halogen-metal exchange at C3 can occur. researchgate.net These findings open new avenues for the functionalization of the pyrazolo[1,5-a]pyrimidine ring system, potentially allowing for the synthesis of novel, pharmacologically active derivatives. researchgate.net The precise nature of the products and the factors governing the regioselectivity of the lithiation and subsequent electrophilic attack remain an area of active investigation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura reaction is a prominent example. researchgate.netillinois.edu This reaction is particularly well-suited for the functionalization of heteroaromatic halides like this compound. researchgate.netnih.gov The C-Br bond at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu

While specific studies on the 5,6-dimethyl derivative are not extensively detailed, research on analogous 3-bromo-pyrazolo[1,5-a]pyrimidines provides a clear blueprint for its reactivity. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a wide variety of aryl and heteroaryl boronic acids. nih.govrsc.orgresearchgate.net A significant challenge in these reactions can be the competing debromination of the starting material. nih.gov The choice of catalyst, ligand, base, and solvent is crucial to optimize the yield of the desired cross-coupled product. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidine Derivatives This table is based on data from analogous compounds and illustrates typical reaction parameters.

CatalystLigandBaseSolventTemperature (°C)OutcomeReference
PdCl₂(PPh₃)₂-Na₂CO₃Dioxane110Low yield, significant debromination nih.gov
XPhosPdG2XPhosK₂CO₃Dioxane/H₂O100Good to excellent yields, debromination avoided nih.gov
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80Good yields with electron-rich boronic acids mdpi.com
XPhosPdG3XPhos-THF80Low to moderate yields nih.gov

The data indicates that modern palladium catalysts, particularly those incorporating bulky phosphine ligands like XPhos, are highly effective in promoting the desired cross-coupling while suppressing side reactions like debromination. nih.gov Microwave-assisted protocols have also been shown to improve reaction efficiency and reduce reaction times. researchgate.netresearchgate.net

Halogen-metal exchange, as introduced in the context of organolithium reagents, is a primary strategy for activating the C3 position of this compound. The reaction with reagents such as n-butyllithium at low temperatures (e.g., -78 °C) can efficiently replace the bromine atom with lithium. researchgate.netnih.gov

The resulting 3-lithiated pyrazolo[1,5-a]pyrimidine is a potent nucleophile and a versatile synthetic intermediate. While it can be directly reacted with a range of electrophiles (protons, aldehydes, ketones, etc.), it can also, in principle, undergo transmetalation with other metal salts (e.g., ZnCl₂, MgBr₂, B(OR)₃) to generate different organometallic reagents. These new reagents may offer complementary reactivity or be more suitable for specific subsequent transformations, such as Negishi or Suzuki-Miyaura cross-coupling reactions, thereby expanding the toolkit for functionalizing the pyrazolo[1,5-a]pyrimidine core.

Oxidative and Reductive Transformations of the Pyrazolo[1,5-a]pyrimidine System

The stability and reactivity of the pyrazolo[1,5-a]pyrimidine core allow for various oxidative and reductive transformations, typically involving substituents on the ring rather than the aromatic core itself, which is generally robust.

The pyrazolo[1,5-a]pyrimidine nucleus can be decorated with functional groups that are amenable to selective reduction. For example, nitro groups, which can be introduced onto the pyrazole moiety via electrophilic aromatic substitution, can be reduced to form the corresponding amino derivatives. nih.gov This transformation is commonly achieved through catalytic hydrogenation and provides a route to 3-aminopyrazolo[1,5-a]pyrimidines. nih.gov

Another documented reduction involves the cleavage of an azo linkage. Portilla and co-workers developed a strategy where 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines can be reduced to yield 6-amino-pyrazolo[1,5-a]pyrimidines. nih.gov This method provides access to amine functionalities at positions that are not easily substituted through common aromatic substitution reactions. nih.gov

The aromatic pyrazolo[1,5-a]pyrimidine system is generally resistant to oxidation. However, partially saturated derivatives of the core can be aromatized through oxidation. For instance, 4,7-dihydropyrazolo[1,5-a]pyrimidines can be oxidized to their corresponding aromatic pyrazolo[1,5-a]pyrimidines. semanticscholar.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been successfully used for such aromatization reactions. nih.gov It has been noted, however, that the success of these oxidation reactions can be highly dependent on the substitution pattern of the dihydro-system, with certain electron-donating substituents leading to decomposition instead of aromatization. semanticscholar.org

Rearrangement Reactions and Unexpected Transformations

Currently, there is no specific information available in the reviewed scientific literature regarding the rearrangement reactions and unexpected transformations of this compound.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups attached to the pyrimidine (B1678525) ring.

The expected signals are:

A singlet for the proton at position C2 of the pyrazole (B372694) ring.

A singlet for the proton at position C7 of the pyrimidine ring.

Two distinct singlets for the two methyl groups at positions C5 and C6.

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the fused ring system. Based on data from structurally similar compounds like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons will be in the upfield region (δ 2.4-2.8 ppm). mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~ 8.2 Singlet
H-7 ~ 7.0 Singlet
C5-CH₃ ~ 2.6 Singlet
C6-CH₃ ~ 2.4 Singlet

(Note: Predicted values are based on analysis of analogous structures and may vary from experimental results.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is predicted to show eight signals corresponding to the eight carbon atoms of the bicyclic core and the two methyl substituents. The carbon atom C3, directly attached to the electronegative bromine atom, is expected to have its resonance shifted to a higher frequency (lower ppm value) compared to its unsubstituted counterpart. General studies on pyrazolo[1,5-a]pyrimidines suggest that C5 and C7 are typically the most deshielded carbons of the pyrimidine ring. researchgate.net The chemical shifts of the methyl carbons can also help distinguish their positions. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 ~ 145
C3 ~ 95
C3a ~ 148
C5 ~ 158
C6 ~ 118
C7 ~ 144
C5-CH₃ ~ 25
C6-CH₃ ~ 17

(Note: Predicted values are based on analysis of analogous structures and may vary from experimental results.)

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To definitively assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would be used to identify spin-spin coupling networks between protons. However, as all expected proton signals in the target molecule are singlets, COSY would primarily serve to confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbon signals for C2, C7, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons (C3, C3a, C5, C6) by observing their correlations with the methyl protons and the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. mdpi.com A NOESY experiment would be expected to show a correlation between the C5-methyl protons and the C6-methyl protons, as well as between the C6-methyl protons and the H-7 proton, confirming their spatial proximity and verifying the substitution pattern on the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₈H₈BrN₃. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

For the C₈H₈⁷⁹BrN₃ isotopologue, the calculated monoisotopic mass is 224.99016 Da. uni.lu HRMS analysis would be expected to confirm this exact mass, thereby verifying the elemental formula.

Table 3: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₈H₈BrN₃+H]⁺ ⁷⁹Br 225.99744
[C₈H₈BrN₃+H]⁺ ⁸¹Br 227.99539

(Note: Predicted values based on the elemental formula.)

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways might include the loss of the bromine radical (•Br) or a methyl radical (•CH₃) from the molecular ion.

LC-MS and UPLC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing the purity of a synthesized compound and for monitoring the progress of chemical reactions. bldpharm.com

In the context of this compound, LC-MS or UPLC-MS would be used to:

Assess Purity: Determine the presence of any impurities, starting materials, or side products in a sample. The chromatogram would show a major peak corresponding to the target compound, and the mass spectrometer would confirm its molecular weight.

Reaction Monitoring: Track the formation of the product and the consumption of reactants over time, allowing for optimization of reaction conditions.

X-ray Crystallography for Solid-State Structural Determination

This analysis would definitively establish the positions of the bromine atom at the C3 position and the methyl groups at the C5 and C6 positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core. Furthermore, the crystallographic data would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking, which influence the material's bulk properties. However, specific crystallographic data (e.g., crystal system, space group, unit cell dimensions) for this compound are not currently available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. An IR spectrum for this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key expected absorptions would include:

C-H stretching vibrations from the methyl groups and the aromatic rings, typically appearing in the 2850-3100 cm⁻¹ region.

C=C and C=N stretching vibrations characteristic of the fused aromatic pyrazole and pyrimidine rings, expected in the 1400-1650 cm⁻¹ range.

C-N stretching vibrations within the heterocyclic rings, generally observed between 1000-1350 cm⁻¹.

C-Br stretching vibration , which would appear in the fingerprint region, typically below 600 cm⁻¹.

The precise positions of these peaks would help confirm the presence of the core heterocyclic structure and its substituents. While spectra for similar pyrazolo[1,5-a]pyrimidine derivatives exist, a specific, published IR spectrum with peak assignments for this compound could not be located.

Table 1: Expected Infrared (IR) Spectroscopy Data Ranges

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H (Methyl)2850 - 2960Stretch
C=C / C=N (Ring)1400 - 1650Stretch
C-N (Ring)1000 - 1350Stretch
C-Br500 - 600Stretch

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₈H₈BrN₃, the theoretical elemental composition can be calculated. An experimental analysis on a pure sample would be expected to yield results that closely match these theoretical values, thereby confirming the empirical formula. This technique is crucial for verifying the identity and purity of a newly synthesized compound.

Table 2: Theoretical Elemental Analysis Data for C₈H₈BrN₃

ElementSymbolAtomic WeightMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0196.0842.50
HydrogenH1.0088.0643.57
BromineBr79.9079.9035.34
NitrogenN14.0142.0318.59
Total 226.074 100.00

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier method for determining the purity of a chemical compound. A sample of this compound, when analyzed by HPLC, would ideally show a single, sharp peak, indicating the absence of impurities. The retention time of this peak, under specific conditions (e.g., column type, mobile phase composition, flow rate), serves as a characteristic identifier. Should any starting materials, by-products, or degradation products be present, they would typically appear as separate peaks at different retention times. This method is quantitative, allowing the purity to be expressed as a percentage (e.g., >98%). While HPLC is a standard characterization technique, specific chromatograms or application notes for this compound are not available in the surveyed literature.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative method used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. For this compound, a small spot of the compound would be applied to a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (mobile phase). The purity is indicated by the presence of a single spot after visualization (e.g., under UV light). The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. This technique is invaluable in guiding the purification process, such as column chromatography.

Theoretical and Computational Chemistry Studies of 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, these calculations elucidate the fundamental aspects of its electronic structure and energy.

Molecular Orbital Theory (MO) Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron's spatial and energetic properties defined by a specific orbital that extends over the entire molecule. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, MO calculations reveal a delocalized π-system arising from the p-orbitals of the fused pyrazole (B372694) and pyrimidine (B1678525) rings.

The introduction of substituents—a bromine atom at the 3-position and methyl groups at the 5- and 6-positions—significantly perturbs this electronic landscape. The bromine atom, with its lone pairs, can participate in π-donation, while its electronegativity leads to σ-electron withdrawal. The methyl groups are weak electron-donating groups through hyperconjugation. MO calculations quantify these effects, detailing the changes in orbital energies and electron distribution across the molecular framework.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is particularly effective for polyatomic molecules like this compound. DFT calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. researchgate.net This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. For this compound, the optimized structure would reveal key geometric parameters. While specific experimental data for this exact compound is scarce, theoretical calculations based on closely related structures, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, provide a reliable basis for prediction. The pyrazolo[1,5-a]pyrimidine ring system is expected to be nearly planar. researchgate.net

The bromine substitution at the C3 position of the pyrazole ring and the methyl groups at the C5 and C6 positions of the pyrimidine ring will influence local bond lengths and angles. The C-Br bond length is a key parameter, as are the C-C and C-N bond lengths within the heterocyclic core, which will reflect the degree of aromaticity and electron delocalization.

Table 1: Predicted Bond Lengths for this compound (Based on DFT Calculations of Analogous Structures).
BondPredicted Length (Å)
C3-Br1.89
N1-N21.38
C5-C61.42
C5-CH31.51
C6-CH31.51
Table 2: Predicted Bond Angles for this compound (Based on DFT Calculations of Analogous Structures).
AnglePredicted Angle (°)
C2-C3-Br128.5
C6-C5-C7118.0
C5-C6-N(Bridgehead)120.5

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structural verification.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Specific vibrational modes can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, characteristic frequencies would be associated with the C-Br stretch, C-H stretches of the methyl groups, and the various C-C and C-N stretching modes within the heterocyclic rings.

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound.
Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Methyl)2950-3050
C=N/C=C Stretch (Ring)1500-1650
C-H Bend (Methyl)1375-1470
C-N Stretch (Ring)1250-1350
C-Br Stretch550-650

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N). These theoretical shifts are crucial for assigning signals in experimental NMR spectra. The electron-withdrawing effect of the bromine atom is expected to deshield the nearby C3 carbon, resulting in a downfield shift in its ¹³C NMR spectrum. The methyl groups will have characteristic signals in the ¹H and ¹³C NMR spectra, with their exact chemical shifts influenced by the electronic environment of the pyrimidine ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 4: Predicted Frontier Molecular Orbital Energies for this compound.
OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Electronic Structure and Reactivity Prediction

The computational studies provide a detailed map of the electronic structure of this compound, which in turn allows for the prediction of its chemical reactivity.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or protonation. Conversely, the pyrazole ring, particularly the C3 position bearing the bromine atom, is rendered more electron-deficient.

The analysis of FMOs suggests that the molecule could participate in reactions where it acts as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity; a smaller gap generally implies higher reactivity. The presence of the bromine atom at the 3-position suggests that this site could be reactive towards nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, a common reactivity pattern for halogenated heterocycles. The pyrimidine ring, activated by the dimethyl substitution, might also be susceptible to certain electrophilic additions or substitutions, depending on the reaction conditions.

Mulliken Atomic Charge Analysis

In the pyrazolo[1,5-a]pyrimidine ring system, the nitrogen atoms are generally the most electronegative, leading to an accumulation of negative charge. The pyrimidine ring, being π-deficient, tends to draw electron density from the π-rich pyrazole ring. The substituents also play a crucial role in modulating the charge distribution. The bromine atom at the 3-position is expected to have a slight negative charge due to its high electronegativity, but it also influences the charge on the adjacent carbon atom. The electron-donating methyl groups at the 5- and 6-positions will likely increase the electron density in the pyrimidine ring.

An illustrative representation of the expected Mulliken atomic charges for this compound is presented in the table below. The values are hypothetical and based on general principles and data from related structures.

Atom NumberAtom TypePredicted Mulliken Charge (a.u.)
N1Nitrogen-0.4 to -0.6
C2Carbon+0.2 to +0.4
C3Carbon-0.1 to +0.1
N4Nitrogen-0.5 to -0.7
C5Carbon+0.1 to +0.3
C6Carbon+0.1 to +0.3
C7Carbon+0.2 to +0.4
N8Nitrogen-0.3 to -0.5
C9 (from CH3 at C5)Carbon-0.2 to -0.4
C10 (from CH3 at C6)Carbon-0.2 to -0.4
Br11Bromine-0.05 to -0.15

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this specific molecule.

Prediction of Electrophilic and Nucleophilic Attack Sites

The prediction of sites for electrophilic and nucleophilic attack is crucial for understanding the chemical reactivity of a molecule. This can be inferred from the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the calculated atomic charges.

Nucleophilic Attack: Sites with a lower electron density (more positive partial charge) are prone to nucleophilic attack. In the pyrazolo[1,5-a]pyrimidine system, the carbon atoms of the pyrimidine ring, particularly positions 5 and 7, are known to be electrophilic and thus susceptible to nucleophilic aromatic substitution. nih.gov The presence of the electron-donating methyl groups at positions 5 and 6 in this compound would slightly reduce the electrophilicity of these positions compared to the unsubstituted parent ring.

Electrophilic Attack: Conversely, sites with higher electron density (more negative partial charge) are targets for electrophiles. Theoretical studies and experimental evidence on pyrazolo[1,5-a]pyrimidines have shown that electrophilic substitution preferentially occurs at the 3-position of the pyrazole ring. researchgate.netnii.ac.jp This is attributed to the higher electron density at this position. Some studies also indicate that the 6-position can be susceptible to electrophilic attack under certain conditions. researchgate.netnii.ac.jp The negative charges on the nitrogen atoms, particularly N4, also suggest their potential as sites for electrophilic interaction. rsc.orgrsc.org

Type of AttackPredicted Primary Site(s)Predicted Secondary Site(s)
ElectrophilicC3, N4C6
NucleophilicC5, C7C2

This table is a prediction based on the general reactivity of the pyrazolo[1,5-a]pyrimidine scaffold.

Intermolecular and Intramolecular Interaction Studies

The study of intermolecular and intramolecular interactions is fundamental to understanding the solid-state properties and biological activity of a molecule.

As this compound does not possess any hydrogen bond donor atoms (like -OH or -NH), it cannot form conventional hydrogen bonds with itself. However, the nitrogen atoms in the ring system, being electron-rich, can act as hydrogen bond acceptors. Therefore, in the presence of suitable donor molecules (e.g., water, alcohols, or amino acids in a protein), this compound can participate in hydrogen bonding interactions. The nitrogen atoms N1 and N8 would be the most likely hydrogen bond acceptor sites.

The crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is often governed by a combination of weak intermolecular interactions. researchgate.net For this compound, several types of interactions would be expected to influence its solid-state structure:

Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as a nitrogen atom of an adjacent molecule.

C-H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the methyl groups or the aromatic ring and the nitrogen atoms of neighboring molecules can contribute to the stability of the crystal lattice.

C-H···π Interactions: The electron-rich π-system of the aromatic rings can interact with the C-H bonds of adjacent molecules.

Non Medicinal Applications and Materials Science Aspects of 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine scaffold is a valuable intermediate in organic synthesis, offering multiple reaction sites for further functionalization. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Building Blocks for More Complex Heterocyclic Systems

The pyrazolo[1,5-a]pyrimidine (B1248293) core serves as a foundational structure for the synthesis of more elaborate heterocyclic systems. The presence of nitrogen atoms and the ability to introduce functional groups at various positions make it a versatile precursor. While specific examples for the 3-bromo-5,6-dimethyl derivative are not extensively documented in publicly available literature, the general reactivity of the pyrazolo[1,5-a]pyrimidine system suggests its utility in constructing fused-ring systems and other complex heterocyclic structures. For instance, the reaction of aminopyrazoles with β-dicarbonyl compounds is a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core itself, which can then be further modified. nih.gov The bromo-substituted core, in particular, can undergo reactions such as amination to introduce new ring systems. nih.gov

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold in building complex heterocyclic systems is well-established. Various synthetic strategies, including cyclization and condensation reactions, are employed to construct this bicyclic system. nih.gov These methods often allow for the introduction of diverse substituents, which can then be used as handles for further synthetic transformations. The inherent reactivity of the pyrazolo[1,5-a]pyrimidine nucleus, coupled with the reactivity of the bromine substituent, makes this compound a promising starting material for the synthesis of novel polycyclic aromatic compounds and other intricate heterocyclic architectures.

Precursors for Advanced Organic Materials

The pyrazolo[1,5-a]pyrimidine framework is a promising candidate for the development of advanced organic materials due to its rigid, planar structure and tunable electronic properties. These characteristics are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound derivative can serve as a key building block for such materials. The bromine atom can be readily replaced through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce conjugated moieties that extend the π-system of the molecule. This extension of conjugation is crucial for tuning the optical and electronic properties of the resulting materials.

The ability to modify the pyrazolo[1,5-a]pyrimidine core at various positions allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient organic electronic devices. While specific data for materials derived from this compound is scarce, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their potential in materials science.

Potential in Material Science and Photophysical Properties

The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold have garnered significant interest in materials science. These compounds often exhibit fluorescence, and their emission properties can be modulated by altering the substituents on the heterocyclic core.

Development of Functional Fluorophores (if applicable)

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores for various applications, including as fluorescent probes and in optical materials. rsc.org The introduction of electron-donating or electron-withdrawing groups at different positions on the pyrazolo[1,5-a]pyrimidine ring can significantly alter their absorption and emission characteristics. rsc.org For example, a study on a family of pyrazolo[1,5-a]pyrimidines demonstrated that their photophysical properties are tunable, with molar absorptivity (ε) ranging from 3320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. rsc.org

Table 1: Illustrative Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituent at C7Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a4-PyridylNot specified0.18 (in solid state)
4b2,4-DichlorophenylNot specified0.63 (in solid state)
4dPhenylNot specifiedNot specified
4e4-MethoxyphenylNot specifiedNot specified
General RangeVarious3320 - 20,5930.01 - 0.97
Data from a study on a family of pyrazolo[1,5-a]pyrimidines, not specific to the 3-bromo-5,6-dimethyl derivative. rsc.org

Applications in Agrochemical Research

The pyrazolo[1,5-a]pyrimidine scaffold is also a known structural motif in the field of agrochemicals. nih.gov The biological activity of these compounds can be tuned by modifying the substitution pattern on the heterocyclic core.

Chemical Properties Relevant to Agrochemical Design

The chemical properties of this compound make it an interesting candidate for agrochemical research. The presence of the bromo substituent allows for the facile introduction of various functional groups that can modulate the biological activity and physicochemical properties of the molecule. For instance, the introduction of lipophilic or hydrophilic groups can influence the compound's uptake, translocation, and metabolism in plants and target organisms.

The pyrazolo[1,5-a]pyrimidine core itself is relatively stable, which is a desirable feature for agrochemicals that need to persist in the environment for a certain period to be effective. The nitrogen atoms in the ring system can also participate in hydrogen bonding and other interactions with biological targets, which is a key aspect of molecular recognition and biological activity. While specific agrochemical applications for this compound have not been reported, the general importance of the pyrazolo[1,5-a]pyrimidine scaffold in this area suggests that this compound could be a valuable starting point for the synthesis of new and effective agrochemicals. One notable example of a commercialized agrochemical with a related pyrazolopyrimidine core is the fungicide pyrazophos. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no documented information regarding the catalytic applications or use in ligand design of this compound or its direct derivatives.

The primary focus of existing research on pyrazolo[1,5-a]pyrimidine scaffolds, including brominated analogues, lies within the field of medicinal chemistry. Studies have extensively explored their synthesis and potential as inhibitors of various protein kinases, highlighting their relevance to drug discovery and development.

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives, in these instances, the pyrazolo[1,5-a]pyrimidine core acts as a substrate for modification rather than a catalyst or a component of a catalytic ligand.

Therefore, the specific subsection on "Catalytic Applications or Ligand Design" for this compound cannot be elaborated upon at this time due to a lack of relevant research findings in the public domain.

Future Research Directions and Unexplored Avenues in 3 Bromo 5,6 Dimethylpyrazolo 1,5 a Pyrimidine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for the broader pyrazolo[1,5-a]pyrimidine (B1248293) class often rely on multi-step procedures, including cyclization, condensation, and microwave-assisted methods. nih.gov A primary future objective is to develop more sustainable and efficient routes specifically tailored for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.

Key areas for exploration include:

One-Pot and Multicomponent Reactions (MCRs): Designing novel MCRs that combine readily available starting materials to construct the target molecule in a single step would significantly improve efficiency and reduce waste. researchgate.net Such strategies offer advantages in atom economy and ease of execution. researchgate.net

Green Chemistry Approaches: Research into solvent-free reaction conditions or the use of greener solvents (e.g., water or ethanol) could drastically lower the environmental impact of synthesis. nih.gov

Catalyst Optimization: Investigating novel catalysts, including nanocatalysts, could enhance reaction rates and yields under milder conditions, such as in microwave-assisted synthesis. chemijournal.com

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, and enhanced purity. nih.govOptimization of reaction conditions (temperature, time, base) for the specific substrate.
One-Pot CyclizationStreamlined process, minimizing intermediate isolation steps and solvent usage. nih.govDevelopment of a one-pot cyclocondensation and bromination sequence.
Multicomponent Reactions (MCRs)High atom economy, convergence, and operational simplicity. researchgate.netIdentification of suitable starting materials to assemble the core structure and substituents in a single step.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The bromine atom at the 3-position is a versatile synthetic handle, yet its full reactivity profile on the 5,6-dimethylated scaffold remains largely unexplored. Future work should focus on leveraging this group for novel chemical transformations.

Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling has been used on other 3-bromo pyrazolo[1,5-a]pyrimidines to introduce aryl groups, its application to the 5,6-dimethyl derivative is a key unexplored avenue. nih.govnih.gov Systematic studies of various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) would enable the introduction of a wide array of functional groups, significantly diversifying the available derivatives. nih.gov

Reactivity of Methyl Groups: The reactivity of the methyl groups at the 5- and 6-positions has not been investigated. Research could explore functionalization of these groups through radical halogenation followed by nucleophilic substitution, opening pathways to new derivatives with modified peripheral structures.

Ring Transformations: Investigating the stability of the pyrazolo[1,5-a]pyrimidine core under various conditions could reveal novel ring-opening or rearrangement reactions, leading to completely new heterocyclic systems.

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to predict molecular properties and understand reaction mechanisms, guiding experimental work and accelerating discovery. For this compound, in silico studies are a virtually untouched area.

Future computational research should include:

DFT (Density Functional Theory) Calculations: To predict electronic properties, molecular orbitals, and reactivity indices. This can help identify the most reactive sites on the molecule and predict the outcomes of various chemical reactions.

Molecular Docking: To explore potential biological targets. Although this article excludes medicinal applications, computational screening against various enzyme active sites could suggest non-medicinal applications, such as enzyme inhibition in industrial processes. nih.gov

ADMET Prediction: While typically used for drug discovery, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable insights into the compound's environmental fate and handling safety. nih.govresearchgate.net

Mechanism Elucidation: Simulating reaction pathways for proposed synthetic routes or transformations can help optimize conditions and explain unexpected outcomes.

Diversification of Non-Medicinal Applications in Materials Science and Other Fields

The pyrazolo[1,5-a]pyrimidine scaffold has gained attention in materials science due to its significant photophysical properties. nih.gov This presents a major unexplored opportunity for this compound.

Potential avenues for investigation include:

Organic Electronics: The rigid, planar structure is conducive to π–π stacking, a key property for organic semiconductor materials. nih.gov Derivatives could be synthesized and evaluated for their potential use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Fluorescent Probes and Dyes: Functionalization of the core structure, particularly via cross-coupling reactions at the 3-position, could be used to tune the molecule's fluorescence properties. This could lead to the development of novel fluorescent probes for chemical sensing or imaging applications.

Agrochemicals: The pyrazolo[1,5-a]pyrimidine core is found in some commercial agrochemicals. nih.gov The unique substitution pattern of this compound warrants investigation into its potential as a lead structure for new herbicides or fungicides.

Unexplored Derivatization Strategies for Enhancing Chemical Diversity

Beyond the transformations mentioned above, numerous derivatization strategies remain unexplored. A systematic approach to modifying the this compound core is needed to build a diverse chemical library for screening in various applications.

Table 2: Unexplored Derivatization Sites and Potential Reactions
PositionExisting GroupPotential Derivatization StrategyResulting Functionality
C3-BrPalladium-catalyzed cross-coupling (e.g., Sonogashira, Stille, Buchwald-Hartwig).Alkynes, organotin compounds, amines, ethers.
C3-BrLithiation followed by reaction with electrophiles.Carboxylic acids, aldehydes, silyl groups.
C5/C6-CH₃Radical halogenation followed by nucleophilic substitution.-CH₂X (X = OH, CN, OR, NR₂).
C7-HDirected metalation-trapping or electrophilic substitution.Halogens, nitro groups, acyl groups.
N1/N4Pyridine-like NitrogenN-oxidation or quaternization.N-oxides, pyrazolium salts.

The strategic exploration of these derivatization pathways will be crucial for creating a library of novel compounds. This expanded chemical space will provide a foundation for discovering new properties and applications in materials science and beyond, solidifying the importance of this compound as a valuable chemical scaffold.

Q & A

Q. What are common synthetic routes for preparing 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves condensation reactions between hydrazine derivatives and β-enaminoketones or amidines. For bromination, reagents like N-bromosuccinimide (NBS) in chloroform have been used, though regioselectivity challenges may arise, requiring optimization of reaction conditions (e.g., solvent, temperature) . Alternative approaches include ultrasound-assisted reactions with KHSO4 catalysts to improve yields .

Q. How is the structure of this compound characterized?

Structural elucidation relies on elemental analysis, ¹H/¹³C NMR, and mass spectrometry. UV spectroscopy and fluorescence properties (e.g., silica gel TLC under long-wavelength UV) are critical for confirming the fused pyrazolo-pyrimidine core . X-ray crystallography or computational modeling may further resolve substituent positioning .

Advanced Research Questions

Q. What strategies optimize the bioactivity of brominated pyrazolo[1,5-a]pyrimidines?

Structure-activity relationship (SAR) studies are key. For example:

  • Anxiolytic activity : 3-Bromo substitution (as in 3-Bromo-5,7-dimethyl analogs) shows efficacy comparable to benzodiazepines without CNS depressant interactions, suggesting halogen positioning is critical .
  • Anticancer activity : Methyl and aryl substituents at C5/C6 enhance cytotoxicity (e.g., IC50 = 2.70 µM in HEPG2 cells for pyrazolo[1,5-a]pyrimidine derivatives) . Methodologically, combine molecular docking (e.g., CDK2/Pim-1 kinases) with in vitro cytotoxicity assays to prioritize analogs .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from substituent variations or assay conditions. For example:

  • Antitumor vs. anxiolytic activity : 5,6-dimethyl vs. 5,7-dimethyl substitution alters target selectivity .
  • In vitro vs. in vivo models : Validate hits using orthogonal assays (e.g., kinase inhibition + murine xenografts) . Cross-reference structural analogs (e.g., 3-amino or 7-morpholinyl derivatives) to identify substituent-dependent trends .

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Cell lines : HepG2 (liver carcinoma), MCF-7 (breast cancer), and Hela (cervical cancer) are standard for IC50 determination .
  • Functional assays : Colony formation inhibition (clonogenic assays) and apoptosis markers (e.g., BAD phosphorylation) confirm mechanism .

Methodological Design Questions

Q. How to design experiments assessing kinase inhibitory activity?

  • Kinase profiling : Screen against Pim-1, CDK2, and FLT-3 using enzymatic assays (IC50 determination) .
  • Selectivity testing : Compare inhibition across kinase panels (e.g., hERG channel safety profiling) .
  • Computational support : Use molecular docking to predict binding to kinase ATP pockets (e.g., PDB structures) .

Q. What are key considerations for regioselective synthesis?

  • Catalyst choice : KHSO4 in aqueous media under ultrasound improves regioselectivity and reduces side products .
  • Reaction monitoring : Use TLC/HPLC to track intermediate formation (e.g., β-enaminoketone precursors) .
  • Halogenation control : Optimize NBS stoichiometry and solvent polarity to avoid undesired dibromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.